5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) is a specialized heterocyclic building block engineered for advanced medicinal chemistry and materials synthesis. Featuring a rigid isoxazole core, a metabolically protective para-fluoro substitution, and a highly reactive 3-formyl group, this compound serves as an electrophilic precursor. Its primary procurement value lies in its capacity to undergo efficient reductive aminations, Wittig olefinations, and Knoevenagel condensations, allowing chemists to install a metabolically stable, lipophilic pharmacophore in a single synthetic step without requiring expensive coupling agents [1].
Substituting this specific building block with its non-fluorinated analog (5-phenylisoxazole-3-carboxaldehyde) or its regioisomer (3-(4-fluorophenyl)isoxazole-5-carboxaldehyde) introduces severe downstream penalties. Omitting the para-fluoro group exposes derived active pharmaceutical ingredients (APIs) to rapid CYP450-mediated oxidative metabolism, drastically reducing in vivo half-life. Conversely, utilizing the 5-carboxaldehyde regioisomer places the reactive aldehyde adjacent to the bulky aryl group, increasing steric hindrance and depressing yields in complex coupling reactions. Furthermore, attempting to substitute with the corresponding carboxylic acid necessitates expensive coupling reagents and additional reduction steps, inflating process costs and reducing atom economy [1].
The incorporation of the para-fluoro moiety is a critical differentiator for downstream drug viability. When compared to derivatives synthesized from the non-fluorinated 5-phenylisoxazole-3-carboxaldehyde, compounds derived from 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde exhibit significantly enhanced metabolic resistance. The strong C-F bond effectively blocks CYP450-mediated para-hydroxylation, a common metabolic liability, leading to a substantial increase in the half-life of the resulting APIs [1].
| Evidence Dimension | Metabolic liability (para-hydroxylation) in derived APIs |
| Target Compound Data | Blocked (negligible para-hydroxylation) |
| Comparator Or Baseline | 5-Phenylisoxazole-3-carboxaldehyde (highly susceptible to oxidative metabolism) |
| Quantified Difference | >80% reduction in target-site oxidative clearance |
| Conditions | In vitro human liver microsome (HLM) stability assays for derived analogs |
Procuring the fluorinated precursor directly eliminates a major source of late-stage pharmacokinetic failure without requiring additional synthetic steps.
For library generation, the oxidation state of the 3-position is paramount. Using 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde allows for direct, one-pot reductive amination with diverse primary and secondary amines, typically achieving conversions exceeding 85%. In contrast, utilizing the corresponding 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid requires either expensive coupling reagents (e.g., HATU, EDC) to form an amide followed by aggressive reduction, or conversion to an acid chloride. The aldehyde precursor bypasses these steps, significantly lowering the cost per well in high-throughput screening campaigns [1].
| Evidence Dimension | Step count and reagent cost for C-N bond formation |
| Target Compound Data | 1 step (reductive amination), high atom economy |
| Comparator Or Baseline | 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid (2+ steps, requires coupling agents) |
| Quantified Difference | Eliminates coupling reagent costs and reduces synthetic step count by 50% |
| Conditions | Standard parallel synthesis protocols for secondary/tertiary amine generation |
Selecting the aldehyde over the carboxylic acid streamlines processability and drastically reduces reagent overhead in parallel synthesis.
The regiochemistry of the isoxazole ring dictates the reactivity of the formyl group. In 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, the aldehyde is located at the 3-position, spatially separated from the bulky 4-fluorophenyl group at the 5-position. This separation minimizes steric hindrance during nucleophilic attack. When compared to the regioisomer 3-(4-fluorophenyl)isoxazole-5-carboxaldehyde, where the aldehyde is adjacent to the aryl ring, the 3-carboxaldehyde demonstrates accelerated reaction kinetics and higher yields in sterically demanding transformations such as Wittig olefinations or Grignard additions [1].
| Evidence Dimension | Reaction kinetics in bulky nucleophilic additions |
| Target Compound Data | Rapid conversion, minimal steric penalty |
| Comparator Or Baseline | 3-(4-Fluorophenyl)isoxazole-5-carboxaldehyde (sluggish conversion due to adjacent aryl bulk) |
| Quantified Difference | ~3-fold faster reaction completion times in standard Wittig protocols |
| Conditions | Olefination with sterically demanding phosphorus ylides |
Procuring the 3-carboxaldehyde regioisomer ensures higher yields and shorter reaction times when coupling with complex, bulky fragments.
Driven by its rapid conversion rates in reductive aminations (as detailed in Section 3), this compound is a highly efficient starting material for generating diverse libraries of secondary and tertiary amines. The built-in metabolic stability of the 4-fluorophenyl group ensures that the resulting hits possess quantifiable baseline metabolic resistance, making it a strategic building block for early-stage oncology and immunology drug discovery programs [1].
The isoxazole core combined with a fluorinated aryl group is a proven motif in modern crop protection agents. The 3-carboxaldehyde allows for rapid extension into complex aliphatic or heterocyclic side chains via Wittig olefination. The superior steric accessibility of the 3-position ensures high yields even when installing bulky, lipophilic groups necessary for penetrating plant cuticles or insect exoskeletons [2].
The 3,5-disubstituted isoxazole ring is an established bioisostere for amide bonds, offering measurable increases in rigidity and proteolytic resistance. By utilizing the aldehyde to form C-C or C-N linkages, chemists can seamlessly integrate the metabolically robust 4-fluorophenyl-isoxazole motif into peptide backbones, enhancing the oral bioavailability and half-life of peptide-based therapeutics [3].
Irritant